Gly-His-Lys acetate

Description

Properties

IUPAC Name |

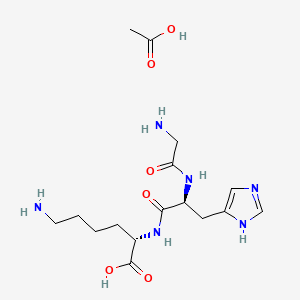

acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNUTAFMLGJBGV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49557-75-7 (Parent) | |

| Record name | Prezatide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

400.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-37-0 | |

| Record name | L-Lysine, glycyl-L-histidyl-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72957-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prezatide monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(N-glycyl-L-histidyl)-L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREZATIDE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA809EUS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Tripeptide Gly-His-Lys: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with a rich history of scientific investigation spanning over five decades. First identified in 1973 for its remarkable ability to rejuvenate aged liver cells, GHK, particularly in its copper-complexed form (GHK-Cu), has since been shown to possess a wide array of biological activities. These include promoting wound healing, stimulating tissue regeneration, exhibiting anti-inflammatory and antioxidant properties, and modulating the expression of numerous human genes. This technical guide provides an in-depth exploration of the discovery and history of GHK, a detailed examination of the experimental protocols used to elucidate its functions, a summary of the quantitative data supporting its efficacy, and a visualization of the key signaling pathways it modulates.

Discovery and History

The story of Gly-His-Lys (GHK) begins in 1973 with the work of Dr. Loren Pickart at the University of California, San Francisco. In a seminal study, Pickart observed that liver tissue from older patients (aged 60 to 80) exhibited a renewed capacity for protein synthesis, akin to that of younger liver tissue, when incubated in the blood of younger individuals.[1] This pivotal observation suggested the presence of a youth-promoting factor in the blood of younger subjects.

Subsequent research focused on isolating and identifying this factor from human plasma albumin.[1][2] The active component was discovered to be a small peptide, which was later identified as the tripeptide Glycyl-L-Histidyl-L-Lysine.[2] It was also found that GHK has a strong affinity for copper(II) ions, readily forming the complex GHK-Cu.[2] This copper-bound form is believed to be the primary biologically active state of the peptide.

Further studies revealed that the concentration of GHK in human plasma declines significantly with age. At age 20, the plasma level of GHK is approximately 200 ng/mL, but by the age of 60, this level drops to around 80 ng/mL.[2] This age-related decline in GHK levels has been correlated with a diminished regenerative capacity in older individuals.

The GHK sequence is also found within the alpha 2(I) chain of type I collagen and the protein SPARC (Secreted Protein Acidic and Rich in Cysteine).[2] It is hypothesized that upon tissue injury, proteolytic enzymes release GHK from these larger proteins, where it can then act as a signaling molecule to initiate tissue repair processes.[2]

Quantitative Data on Biological Effects

The biological effects of GHK-Cu have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

| Biological Effect | Experimental System | GHK-Cu Concentration | Quantitative Outcome | Citation(s) |

| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in Type I collagen production | [3] |

| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased collagen production | [1] | |

| Women (topical application) | Not specified | 70% of women showed increased collagen production | [2] | |

| Elastin (B1584352) Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased elastin production | [1] |

| Wound Healing | Rat full-thickness wounds | Not specified | 30-50% increase in wound bed capillary density | [3] |

| Rat scald wound model | Not specified | Healing time shortened to 14 days | [4] | |

| Hair Growth | Mouse model | Not specified | 25-50% increase in hair follicle diameter | [3] |

| Outer root sheath keratinocytes | 1-10 µM | 30-60% increase in proliferation | [3] | |

| Dermal papilla cells | 1-10 µM | 20-40% increase in proliferation | [3] | |

| Angiogenesis | In vitro angiogenesis assay | 0.1-1 µM | 60-90% increase in endothelial cell tubule formation | [3] |

| Chick chorioallantoic membrane assay | Not specified | 40-60% increase in vascular density | [3] |

| Gene Target | Cell/Tissue Type | GHK-Cu Concentration | Change in Expression | Citation(s) |

| MMP-1 | Human Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [1] |

| MMP-2 | Human Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [1] |

| TIMP-1 | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased mRNA expression | [1] |

| TIMP-2 | Human Dermal Fibroblasts | 1, 100 nM | Decreased mRNA expression | [5] |

| VEGF | Human Umbilical Vein Endothelial Cells | Not specified | Enhanced expression | [4] |

| FGF-2 | Human Umbilical Vein Endothelial Cells | Not specified | Enhanced expression | [4] |

| TGF-β1 | Mouse lung tissue (bleomycin-induced fibrosis) | Not specified | Reversed increase in protein and mRNA levels | [6] |

Key Experimental Protocols

Original Isolation and Bioassay (Conceptual Reconstruction based on historical accounts)

-

Source Material: Human plasma albumin was the starting material from which the active factor was isolated.

-

Fractionation: Standard protein purification techniques of the era, such as column chromatography, were likely employed to separate the components of the plasma albumin.

-

Bioassay:

-

Liver tissue slices were obtained from older human subjects.

-

These tissue slices were incubated in a defined culture medium.

-

Fractions obtained from the plasma albumin purification were added to the culture medium.

-

Radiolabeled amino acids were added to the medium to track new protein synthesis.

-

The incorporation of radioactivity into newly synthesized proteins was measured.

-

Fractions that significantly increased protein synthesis in the aged liver cells were identified as containing the active factor.

-

-

Identification: The active fraction was further purified and analyzed to determine its composition, ultimately leading to the identification of the tripeptide Gly-His-Lys.

In Vitro Wound Healing (Scratch Assay)

This widely used method assesses the effect of a substance on cell migration and proliferation, mimicking the process of wound closure.

-

Cell Culture: Human dermal fibroblasts are cultured in a multi-well plate until they form a confluent monolayer.

-

"Wound" Creation: A sterile pipette tip is used to create a linear scratch in the center of the cell monolayer, creating a cell-free gap.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of GHK-Cu (typically in the nanomolar to micromolar range). A control group receives medium without GHK-Cu.

-

Imaging: The "wound" area is imaged at regular intervals (e.g., 0, 12, 24 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time. An increased rate of closure in the GHK-Cu treated groups compared to the control indicates a positive effect on cell migration and/or proliferation.

Collagen Synthesis Assay

This assay quantifies the production of new collagen by fibroblasts in response to a stimulus.

-

Cell Culture: Human dermal fibroblasts are seeded in culture plates and allowed to adhere and grow.

-

Treatment: The cells are incubated with GHK-Cu at various concentrations for a specified period (e.g., 24-48 hours).

-

Collagen Staining: The cells are fixed, and a collagen-specific dye (e.g., Sirius Red) is added. This dye binds to collagen fibers.

-

Quantification: The bound dye is then eluted, and the absorbance of the eluate is measured using a spectrophotometer. The absorbance is directly proportional to the amount of collagen synthesized.

-

Analysis: The results from the GHK-Cu treated groups are compared to the untreated control group to determine the effect on collagen production.

Signaling Pathways and Mechanisms of Action

GHK-Cu exerts its biological effects by modulating several key signaling pathways involved in tissue regeneration and homeostasis.

Transforming Growth Factor-β (TGF-β) Pathway

GHK-Cu has been shown to upregulate the TGF-β pathway, which plays a crucial role in wound healing and extracellular matrix synthesis.[1] It is believed that GHK-Cu enhances the expression of the TGF-β receptor, making cells more responsive to this growth factor.[3] This leads to the phosphorylation and nuclear translocation of SMAD proteins (SMAD2/3), which in turn activate the transcription of genes encoding for collagen and other extracellular matrix proteins.[3]

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

GHK-Cu plays a dual role in tissue remodeling by modulating the activity of MMPs, which are enzymes that degrade the extracellular matrix, and their inhibitors, TIMPs. At low concentrations (e.g., 0.01 nM), GHK-Cu has been shown to increase the expression of MMP-1 and MMP-2, which can help in the removal of damaged tissue.[1] Concurrently, it also increases the expression of TIMP-1, which helps to prevent excessive degradation of the extracellular matrix.[1] This balanced regulation is crucial for proper wound healing and tissue remodeling.

Angiogenesis and Vascular Endothelial Growth Factor (VEGF)

GHK-Cu promotes angiogenesis (the formation of new blood vessels), a critical process in wound healing. It has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2), two key growth factors that stimulate the proliferation and migration of endothelial cells, the cells that line blood vessels.[4]

Conclusion

The discovery of the Gly-His-Lys tripeptide over half a century ago opened a new chapter in our understanding of tissue regeneration and the aging process. From its initial identification as a "youth factor" in human plasma to its current use in advanced skincare and potential therapeutic applications, GHK has demonstrated a remarkable range of biological activities. Its ability to modulate key signaling pathways involved in wound healing, extracellular matrix remodeling, and angiogenesis underscores its importance as a key signaling molecule. The extensive body of research, supported by quantitative data from numerous studies, provides a solid foundation for the continued exploration of GHK-Cu in the fields of dermatology, regenerative medicine, and drug development. As our understanding of its complex mechanisms of action continues to grow, so too will the potential for harnessing the regenerative power of this remarkable tripeptide.

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deltapeptides.com [deltapeptides.com]

- 4. marciorubin.com.br [marciorubin.com.br]

- 5. peptidesciences.com [peptidesciences.com]

- 6. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Gly-His-Lys Acetate (GHK Acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in its acetate (B1210297) salt form and frequently complexed with copper (GHK-Cu), is a naturally occurring peptide with a wide range of regenerative and protective properties. First identified in human plasma, its concentration has been observed to decline with age, correlating with a diminished capacity for tissue repair. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of GHK acetate and its copper complex, GHK-Cu. It details experimental protocols for its synthesis and for key biological assays, and visualizes its known signaling pathways to provide a thorough resource for researchers in the fields of dermatology, regenerative medicine, and drug development.

Chemical Structure and Physicochemical Properties

Gly-His-Lys is a tripeptide composed of glycine, L-histidine, and L-lysine.[1] Its acetate salt is a common and preferred formulation for research due to its stability and solubility.[2] A pivotal aspect of GHK's biological function is its high affinity for copper(II) ions, with which it readily forms a complex known as GHK-Cu.[2][3] This ability to bind and modulate copper levels is a key determinant of its activity.[3]

The molecular structure of the GHK-Cu complex has been determined by various methods including X-ray crystallography and EPR spectroscopy. In the complex, the Cu(II) ion is coordinated by the nitrogen from the imidazole (B134444) side chain of histidine, the alpha-amino group of glycine, and the deprotonated amide nitrogen of the glycine-histidine peptide bond.[4]

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of GHK acetate and its copper complex.

| Property | Value | Reference(s) |

| Chemical Name | Glycyl-L-Histidyl-L-Lysine Acetate Salt | [5] |

| Synonyms | GHK Acetate, Liver Cell Growth Factor Acetate Salt | [5] |

| Molecular Formula | C₁₆H₂₈N₆O₆ (for the acetate salt) | [5] |

| Molecular Weight | 400.43 g/mol | [5] |

| Appearance | White powder | [6] |

| Purity | ≥97% (TLC) | [5] |

| Storage Temperature | -20°C | [7] |

| Property | Value | Reference(s) |

| Chemical Name | Glycyl-L-Histidyl-L-Lysine Copper Complex (GHK-Cu) | [3] |

| Molecular Formula | C₁₄H₂₂CuN₆O₄ | [8] |

| Molar Mass | 403.92 g/mol (Computed) | [9] |

| Solubility in Water | 130.98 g/L | [8] |

| log D (Octanol/PBS) | -2.38 to -2.49 (at pH 4.5-7.4) | [10] |

| Stability | Stable in water and buffers (pH 4.5-7.4) for at least two weeks at 60°C. Susceptible to hydrolytic cleavage under basic and oxidative stress. | [10] |

Biological Activities and Signaling Pathways

GHK-Cu exhibits a wide array of biological activities, making it a subject of interest for therapeutic and cosmetic applications. Its functions include promoting wound healing, exerting anti-inflammatory and antioxidant effects, stimulating collagen and glycosaminoglycan synthesis, and modulating gene expression.[3][8]

Wound Healing and Tissue Regeneration

GHK-Cu accelerates wound healing and tissue regeneration.[11] It attracts immune and endothelial cells to the site of injury and stimulates the synthesis of collagen and other extracellular matrix components.[4][6]

Anti-Inflammatory and Antioxidant Effects

The peptide demonstrates potent anti-inflammatory properties by modulating the expression of inflammatory cytokines. It also possesses antioxidant activity, in part by supplying copper to the antioxidant enzyme superoxide (B77818) dismutase (SOD) and by quenching toxic by-products of lipid peroxidation.[2][4]

Collagen Synthesis

GHK-Cu is a well-documented stimulator of collagen synthesis in fibroblasts.[3] It has been shown to increase the production of various types of collagen, which is crucial for maintaining the structural integrity of the skin and other connective tissues.

Gene Modulation

Recent studies have revealed that GHK can modulate the expression of a large number of human genes, often reversing gene expression to a healthier state.[4] This broad-acting gene modulation may explain its diverse biological effects.

Signaling Pathways

GHK-Cu is known to influence several key signaling pathways involved in cell growth, differentiation, and tissue remodeling.

TGF-β Signaling Pathway: GHK has been shown to activate the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for tissue repair and remodeling.[12]

MAPK Signaling Pathway: GHK-Cu can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly by suppressing p38 MAPK activation, which is involved in inflammatory responses.[10]

Wnt Signaling Pathway: There is evidence to suggest that GHK may influence the Wnt signaling pathway, which is involved in cell fate and proliferation.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of GHK and for key in vitro assays to evaluate its biological activity.

Solid-Phase Peptide Synthesis (SPPS) of Gly-His-Lys

This protocol describes the Fmoc/tBu-based solid-phase synthesis of GHK.[14]

-

Materials and Reagents:

-

Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH

-

Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

-

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour.

-

First Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH, DIC, and HOBt in DMF.

-

Add the solution to the swollen resin and shake for 2-4 hours at room temperature.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Second Amino Acid Coupling (Histidine):

-

Repeat step 2 with Fmoc-His(Trt)-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Third Amino Acid Coupling (Glycine):

-

Repeat step 2 with Fmoc-Gly-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Side-Chain Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 95:2.5:2.5:1) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final GHK peptide as a white powder.

-

-

In Vitro Wound Healing (Scratch) Assay

This assay measures the effect of GHK-Cu on the migration of cells, typically fibroblasts, to close a "wound" created in a confluent cell monolayer.[4]

-

Materials and Reagents:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

GHK-Cu stock solution

-

Sterile pipette tips (p200)

-

Microscope with a camera

-

-

Procedure:

-

Cell Seeding: Seed HDFs in a 24-well plate and culture until they form a confluent monolayer.

-

Scratch Creation:

-

Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh culture medium containing different concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM) to the wells.

-

-

Image Acquisition:

-

Immediately after treatment (0 hours), capture images of the scratch in each well using a microscope.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point compared to the initial scratch width.

-

-

Collagen Synthesis Assay (Sircol Assay)

This colorimetric assay quantifies the amount of soluble collagen produced by fibroblasts in response to GHK-Cu treatment.[10]

-

Materials and Reagents:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium

-

GHK-Cu stock solution

-

Sircol Soluble Collagen Assay kit (containing Sircol dye reagent, alkali reagent, and collagen standard)

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed HDFs in a 6-well plate and culture until they reach approximately 80% confluency.

-

Replace the medium with fresh medium containing various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM).

-

Incubate for 48-72 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

-

Collagen Quantification:

-

Follow the manufacturer's protocol for the Sircol assay. Briefly:

-

Mix the supernatant with the Sircol dye reagent to precipitate the collagen-dye complex.

-

Centrifuge to pellet the complex.

-

Wash the pellet to remove unbound dye.

-

Dissolve the pellet in the alkali reagent.

-

Measure the absorbance at 540 nm.

-

-

-

Data Analysis:

-

Create a standard curve using the provided collagen standard.

-

Determine the concentration of collagen in the samples by comparing their absorbance to the standard curve.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Collagen Gene Expression

This protocol is for measuring the mRNA expression levels of collagen type I (COL1A1) and type IV (COL4A1) in fibroblasts treated with GHK-Cu.

-

Materials and Reagents:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium

-

GHK-Cu stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Forward and reverse primers for COL1A1, COL4A1, and a housekeeping gene (e.g., GAPDH)

-

-

Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |

| COL1A1 | GATTCCCTGGACCTAAAGGTGC | AGCCTCTCCATCTTTGCCAGCA | |

| COL4A1 | CTGCCTGGAGGAGTTTAGAAG | GAACATCTCGCTCCTCTCTATG | [8] |

| GAPDH | CAAGGTCATCCATGACAACTTTG | GTCCACCACCCTGTTGCTGTAG | [8] |

-

Procedure:

-

Cell Culture and Treatment: Treat HDFs with GHK-Cu as described in the collagen synthesis assay protocol.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reactions using SYBR Green master mix, cDNA, and the specific primers for each gene.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

-

Conclusion

Gly-His-Lys acetate, particularly in its copper-complexed form, is a multifaceted peptide with significant potential in regenerative medicine and dermatology. Its well-defined chemical structure and properties, coupled with its diverse biological activities, make it a compelling subject for further research and development. This guide provides a foundational resource for scientists and researchers, offering detailed protocols and a summary of the current understanding of GHK's mechanisms of action. Further investigation into its signaling pathways and clinical applications will continue to unveil the full therapeutic potential of this remarkable tripeptide.

References

- 1. TGF beta Activation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidesciences.com [peptidesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. COL4A1 as a novel oncogene associated with the clinical characteristics of malignancy predicts poor prognosis in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 10. peptidesciences.com [peptidesciences.com]

- 11. biocat.com [biocat.com]

- 12. dovepress.com [dovepress.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. origene.com [origene.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with a wide range of regenerative and protective actions. Its endogenous presence in various body fluids and the well-documented decline in its concentration with age have significant implications for the aging process and the development of age-related diseases. This technical guide provides a comprehensive overview of the current knowledge on the endogenous levels of GHK, its age-associated decline, and the key signaling pathways it modulates. Detailed experimental methodologies for its quantification are also presented to facilitate further research in this promising field.

Endogenous Presence and Age-Related Decline of GHK

GHK is endogenously present in several human body fluids, most notably in plasma, saliva, and urine.[1][2] The concentration of GHK in these fluids is not static and exhibits a significant decline with advancing age. This age-related decrease is believed to contribute to the diminished regenerative capacity observed in older individuals.[1]

Quantitative Data on GHK Levels

| Biological Fluid | Age Group | Concentration | Reference |

| Human Plasma | 20 years | ~200 ng/mL | [3][4] |

| Human Plasma | 60 years | ~80 ng/mL | [3][4] |

| Human Saliva | Not Specified | Presence Confirmed | [1][2] |

| Human Urine | Not Specified | Presence Confirmed | [1][2] |

Experimental Protocols for GHK Quantification

Accurate quantification of GHK in biological matrices is crucial for research into its physiological roles and therapeutic potential. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific measurement of peptides like GHK.

Detailed Protocol for GHK Quantification in Human Plasma via HPLC-MS/MS

This section outlines a composite methodology for the quantification of GHK in human plasma based on established principles of bioanalytical method development.

2.1.1. Sample Preparation

-

Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Protein Precipitation: To 100 µL of thawed plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the GHK peptide.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2.1.2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

2.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

GHK: Precursor ion (m/z) 341.2 -> Product ion (m/z) 225.1

-

Internal Standard (e.g., isotopically labeled GHK): To be determined based on the specific standard used.

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

GHK-Modulated Signaling Pathways

GHK exerts its biological effects by modulating several key signaling pathways involved in tissue regeneration, inflammation, and cellular homeostasis.

Transforming Growth Factor-Beta (TGF-β) Pathway

GHK has been shown to stimulate the TGF-β pathway, which plays a crucial role in wound healing and tissue repair. It promotes the synthesis of extracellular matrix components like collagen and elastin.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

GHK has demonstrated anti-inflammatory properties by suppressing the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential of GHK as an anti-aging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solid-Phase Peptide Synthesis of Gly-His-Lys (GHK)

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide with significant applications in regenerative medicine, wound healing, and cosmetics.[1] Its synthesis is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a methodology that involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble resin support.[1] This guide provides a comprehensive overview of the Fmoc/tBu-based solid-phase synthesis of GHK.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, involves the iterative cycle of coupling and deprotection of amino acids on a solid support.[2] The peptide is elongated from the C-terminus to the N-terminus.[1][3] Key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplification of purification by washing away excess reagents and byproducts by simple filtration.[3][4]

The most common strategy for SPPS is the Fmoc/tBu orthogonal protection scheme.[1] This strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc) for the permanent protection of the amino acid side chains.[1] This orthogonality allows for the selective removal of the Fmoc group without affecting the side-chain protecting groups.[5]

Experimental Workflow for GHK Synthesis

The synthesis of Gly-His-Lys proceeds in a C-terminal to N-terminal direction, starting with the attachment of Lysine to the resin.

References

The Tripeptide GHK: A Comprehensive Technical Guide to its Biochemical and Physiological Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naturally occurring tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and its copper complex (GHK-Cu) have garnered significant scientific attention for their diverse and potent regenerative and protective properties. First identified in human plasma in 1973, GHK levels have been shown to decline with age, correlating with a diminished capacity for tissue repair and regeneration.[1][2] This technical guide provides an in-depth review of the biochemical and physiological actions of GHK, with a particular focus on GHK-Cu. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways influenced by this remarkable peptide. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics based on GHK's multifaceted biological activities.

Introduction

GHK (Glycyl-L-Histidyl-L-Lysine) is a small peptide with a strong affinity for copper(II) ions, readily forming the GHK-Cu complex.[1][3] It is naturally present in human plasma, saliva, and urine.[1][4] The concentration of GHK in plasma is approximately 200 ng/mL at age 20, decreasing to around 80 ng/mL by the age of 60.[1] This age-related decline has prompted extensive research into the potential of exogenous GHK-Cu to counteract age-related degeneration and promote tissue repair.

GHK-Cu exhibits a wide range of physiological effects, including the stimulation of wound healing, anti-inflammatory actions, antioxidant activity, and the promotion of skin and hair regeneration.[4][5] More recent research has unveiled its ability to modulate the expression of a large number of human genes, essentially resetting the cellular genetic signature to a healthier state.[6][7] These pleiotropic effects make GHK-Cu a compelling candidate for therapeutic development in various fields, from dermatology and regenerative medicine to neurology and oncology.

Biochemical and Physicochemical Properties

The GHK peptide has a molecular weight of 340.38 g/mol .[1] Its structure, particularly the imidazole (B134444) and amino groups of the histidine and glycine (B1666218) residues, allows for the chelation of copper (II) ions, forming a stable complex.[8] This copper-binding ability is crucial for many of its biological activities, as copper is an essential cofactor for numerous enzymes involved in processes like collagen synthesis and antioxidant defense.[3]

Physiological Actions of GHK-Cu

The physiological actions of GHK-Cu are extensive and well-documented across in vitro, animal, and human studies. These actions are mediated through its influence on various cellular processes and signaling pathways.

Wound Healing and Tissue Regeneration

GHK-Cu is a potent wound-healing agent, accelerating the repair of various tissues, including skin, bone, and the gastrointestinal tract.[8][9] Its pro-healing effects are attributed to several mechanisms:

-

Stimulation of Extracellular Matrix (ECM) Synthesis: GHK-Cu significantly increases the production of key ECM components such as collagen (Types I and III), elastin, proteoglycans, and glycosaminoglycans.[1][10] This leads to improved tissue strength and elasticity.

-

Modulation of Metalloproteinases (MMPs) and their Inhibitors (TIMPs): GHK-Cu helps to remodel wounded tissue by regulating the activity of MMPs, which are responsible for breaking down the ECM, and their inhibitors, TIMPs.[10] This balanced regulation prevents excessive scarring and promotes organized tissue regeneration.

-

Angiogenesis: The peptide promotes the formation of new blood vessels, a critical process for supplying nutrients and oxygen to the healing tissue.

-

Chemoattraction of Immune and Repair Cells: GHK-Cu attracts immune cells, such as macrophages and mast cells, to the site of injury, which are essential for clearing debris and initiating the repair process.[1][4]

Anti-Inflammatory and Antioxidant Effects

GHK-Cu exhibits significant anti-inflammatory and antioxidant properties. It can:

-

Reduce Pro-inflammatory Cytokines: GHK-Cu has been shown to decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6.[2][4]

-

Modulate NF-κB Activity: It can suppress the activity of the transcription factor NF-κB, a key regulator of the inflammatory response.[10]

-

Scavenge Free Radicals: The peptide can directly neutralize harmful free radicals and protect cells from oxidative damage.[10]

-

Increase Antioxidant Enzyme Activity: GHK-Cu can boost the levels of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD).[11]

Gene Expression Modulation

One of the most profound actions of GHK is its ability to modulate the expression of a large number of human genes. Studies using microarray analysis have shown that GHK can alter the expression of over 4,000 genes, representing approximately 31.2% of the expressed human genome.[12][13] This includes:

-

Upregulation of Repair and Regeneration Genes: GHK stimulates the expression of genes involved in DNA repair, tissue remodeling, and cell adhesion.[8][12]

-

Downregulation of Pro-inflammatory and Pro-fibrotic Genes: It can suppress the expression of genes associated with inflammation and excessive scar formation.[8]

-

Reversal of Pathological Gene Expression: In disease models, such as metastatic colon cancer and COPD, GHK has been shown to reverse the pathological gene expression signature towards a healthier state.[14][15]

Effects on Skin and Hair

GHK-Cu is widely used in cosmetic and dermatological applications due to its beneficial effects on skin and hair. Clinical studies have demonstrated its ability to:

-

Improve skin firmness, elasticity, and clarity.[5]

-

Reduce fine lines and wrinkles.[5]

-

Increase skin density and thickness.[5]

Neurological and Other Systemic Effects

Emerging research suggests that GHK may also have positive effects on the nervous system, including promoting nerve outgrowth and potentially possessing anti-anxiety and anti-pain properties.[5][7] Furthermore, studies have indicated its potential in cancer research, where it may inhibit the growth of certain cancer cells.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of GHK-Cu from various studies.

Table 1: Effects of GHK-Cu on Extracellular Matrix Components and Skin Properties

| Parameter | Effect | Concentration/Duration | Study Type | Reference(s) |

| Collagen Production | ↑ 70-140% | 1-10 µM | In vitro (Dermal Fibroblasts) | [8] |

| Collagen Production | ↑ in 70% of subjects | 1 month topical application | Human Clinical Trial | [9] |

| Elastin Production | ↑ ~30% | 0.01-100 nM / 96 hours | In vitro (Dermal Fibroblasts) | [17] |

| Wrinkle Volume | ↓ 31.6% (vs. Matrixyl® 3000) | 8 weeks topical application | Human Clinical Trial | |

| Wrinkle Volume | ↓ 55.8% (vs. control) | 8 weeks topical application | Human Clinical Trial | |

| Wrinkle Depth | ↓ 32.8% (vs. control) | 8 weeks topical application | Human Clinical Trial | |

| Skin Firmness | ↑ 22% | 0.05% serum / 12 weeks | Human Clinical Trial | [18] |

| Fine Lines | ↓ 16% | 0.05% serum / 12 weeks | Human Clinical Trial | [18] |

| Subdermal Collagen Density | ↑ 28% (average) | 3 months topical application | Human Clinical Trial | |

| Subdermal Collagen Density | ↑ 51% (top quartile) | 3 months topical application | Human Clinical Trial |

Table 2: Effects of GHK-Cu on Gene Expression and Cellular Regulation

| Parameter | Effect | Concentration/Duration | Study Type | Reference(s) |

| Gene Expression Modulation | Influences >4,000 genes | Not specified | In vitro (Microarray) | [8] |

| Metastatic Colon Cancer Genes | Reverses expression of 70% of 54 over-expressed genes | Not specified | In silico (Connectivity Map) | [12] |

| DNA Repair Genes | 47 genes stimulated, 5 genes suppressed | Not specified | In silico (Connectivity Map) | [12] |

| Ubiquitin-Proteasome System Genes | 41 genes stimulated, 1 gene suppressed | Not specified | In silico (Connectivity Map) | [13] |

| MMP-1 Expression | ↓ 40-60% | 1-5 µM | In vitro (qPCR, Western Blot) | [8] |

| TIMP-1 mRNA Expression | ↑ ~25% | 2 µM | In vitro (Dermal Fibroblasts) | [8] |

| Decorin mRNA | ↑ 302% | 1 nM | In vitro (Rat wound chambers) | [12] |

Table 3: Anti-Inflammatory and Antioxidant Effects of GHK-Cu

| Parameter | Effect | Concentration/Duration | Study Type | Reference(s) |

| TNF-α and IL-6 Levels | ↓ | Not specified | Animal and In vitro | [2][9] |

| Neutrophil & Macrophage Infiltration | ↓ 30-50% | 48-72 hours post-injury | Animal Wound Models | [8] |

| Superoxide Dismutase (SOD)-like Activity | ~1,200 units/mg | Not applicable | In vitro (EPR Spectroscopy) | [8] |

| Iron Release from Ferritin | ↓ 87% | Not specified | In vitro |

Signaling Pathways

GHK-Cu exerts its effects by modulating several key signaling pathways. The following diagrams illustrate some of the known interactions.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 4. urmc.rochester.edu [urmc.rochester.edu]

- 5. protocols.io [protocols.io]

- 6. opentrons.com [opentrons.com]

- 7. Collagen IV immunohistochemistry and autoimmune bullous diseases: defining the location of the subepidermal bullae | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]

- 8. bowdish.ca [bowdish.ca]

- 9. Effects of topical copper tripeptide complex on wound healing in an irradiated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. Cytokine Elisa [bdbiosciences.com]

- 15. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptidedosages.com [peptidedosages.com]

- 17. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]

- 18. primelabpeptides.com [primelabpeptides.com]

The Role of GHK-Cu in Tissue Remodeling and Regeneration: A Technical Guide

Abstract

The copper-binding tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant scientific attention for its multifaceted role in tissue remodeling and regeneration. Its concentration in the body declines with age, correlating with a diminished capacity for tissue repair.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of GHK-Cu, supported by quantitative data from preclinical and clinical studies. It details experimental protocols for key assays and visualizes the complex signaling pathways modulated by this peptide. This document is intended for researchers, scientists, and drug development professionals in the fields of regenerative medicine, dermatology, and related disciplines.

Introduction

Since its discovery in 1973, GHK-Cu has been identified as a key player in the intricate processes of wound healing and tissue regeneration.[1] It exhibits a strong affinity for copper (II) ions, and this complex is believed to be its biologically active form.[1][3] GHK-Cu's therapeutic potential stems from its ability to modulate a wide array of cellular and molecular processes, including the synthesis of extracellular matrix (ECM) components, regulation of matrix metalloproteinases (MMPs), and orchestration of antioxidant and anti-inflammatory responses.[1][2][4] Furthermore, gene expression studies have revealed that GHK-Cu can influence thousands of human genes, often reversing the gene expression signature associated with disease states and aging.[1]

Mechanisms of Action

GHK-Cu's regenerative effects are not attributed to a single mechanism but rather to its ability to influence multiple, interconnected biological pathways.

Extracellular Matrix (ECM) Remodeling

A primary function of GHK-Cu is its profound impact on the synthesis and remodeling of the ECM, the structural scaffold of tissues.

-

Stimulation of ECM Components: GHK-Cu has been shown to stimulate the synthesis of crucial ECM proteins, including various types of collagen and elastin (B1584352), as well as glycosaminoglycans and proteoglycans like decorin.[1][2][3][4] This leads to improved tissue strength, elasticity, and hydration. In vitro studies have demonstrated that GHK-Cu can significantly increase the production of collagen and elastin in human dermal fibroblasts.[5]

-

Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs): Tissue remodeling requires a delicate balance between the degradation of old or damaged ECM components by MMPs and the inhibition of this process by Tissue Inhibitors of Metalloproteinases (TIMPs). GHK-Cu modulates the expression of both MMPs and TIMPs, ensuring a controlled and organized remodeling process, which is crucial for preventing both excessive scarring and tissue degradation.[1][5]

Cellular Proliferation and Migration

GHK-Cu promotes the proliferation and migration of various cell types that are essential for tissue repair.

-

Fibroblasts: It stimulates the growth and activity of fibroblasts, the primary cells responsible for producing the ECM.[1][2]

-

Keratinocytes: GHK-Cu enhances the proliferation and migration of keratinocytes, which is critical for the re-epithelialization of wounds.[1]

-

Endothelial Cells: The peptide promotes angiogenesis, the formation of new blood vessels, by stimulating endothelial cell proliferation and migration.[6][7] This improved blood supply is vital for delivering oxygen and nutrients to the regenerating tissue.

Antioxidant and Anti-inflammatory Effects

GHK-Cu exhibits potent antioxidant and anti-inflammatory properties that contribute to a favorable environment for tissue regeneration.

-

Antioxidant Activity: It can neutralize harmful free radicals and protect cells from oxidative damage.[2] GHK-Cu has also been shown to increase the levels of antioxidant enzymes.[2]

-

Anti-inflammatory Action: GHK-Cu can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][8] It is believed to exert some of its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[8]

Gene Regulation

One of the most remarkable aspects of GHK-Cu is its ability to modulate the expression of a large number of genes. Microarray studies have shown that GHK-Cu can alter the expression of over 4,000 human genes, often restoring a more youthful gene expression pattern.[1] This broad-spectrum gene regulation likely underlies many of its diverse biological effects.

Signaling Pathways Modulated by GHK-Cu

GHK-Cu's cellular effects are mediated through its influence on several key signaling pathways. While the specific cell surface receptor for GHK-Cu is still under investigation, it is known to initiate intracellular cascades that lead to changes in gene expression and cellular behavior.[9][10]

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a pivotal role in wound healing and ECM synthesis. GHK-Cu has been shown to activate the TGF-β pathway, leading to increased collagen production.[1] This is partly achieved by influencing the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.

Regulation of MMPs and TIMPs

The balance between ECM degradation and synthesis is critical for proper tissue remodeling. GHK-Cu influences this balance by modulating the gene expression of MMPs and their inhibitors, TIMPs.

Quantitative Data on the Effects of GHK-Cu

The following tables summarize quantitative data from various studies investigating the effects of GHK-Cu on different aspects of tissue regeneration.

Table 1: In Vitro Effects of GHK-Cu on Human Dermal Fibroblasts

| Parameter Measured | GHK-Cu Concentration | Result | Reference |

| Collagen Production | 0.01 - 100 nM | Significant increase after 96 hours | [5] |

| Elastin Production | 0.01 - 100 nM | ~30% increase over control | [5] |

| MMP-1 mRNA Expression | 0.01 nM | Significant increase | [5] |

| MMP-2 mRNA Expression | 0.01 nM | Significant increase | [5] |

| TIMP-1 mRNA Expression | 0.01 - 100 nM | Significant increase | [5] |

| Basic Fibroblast Growth Factor (bFGF) Production | Not specified | 230% increase (with LED irradiation) | [2] |

| Collagen Synthesis | Not specified | 70% increase (with LED irradiation) | [2] |

Table 2: Clinical Studies on the Effects of GHK-Cu on Skin

| Study Focus | Duration | Participants | Key Findings | Reference |

| Facial Skin Aging | 12 weeks | 71 women | Improved skin density, thickness, and clarity; reduced fine lines and wrinkles. | [2] |

| Thigh Skin Collagen Production | 1 month | 20 women | 70% of women showed increased collagen production. | [1] |

| Facial Wrinkle Reduction | 8 weeks | 40 women | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth compared to control. | [2] |

Table 3: In Vivo Animal Studies on Wound Healing

| Animal Model | Treatment | Key Findings | Reference |

| Rats (ischemic wounds) | GHK-Cu | Faster healing, decreased MMP-2 and MMP-9, decreased TNF-β. | [2] |

| Rats (diabetic wounds) | Biotinylated GHK | Faster wound contraction, increased glutathione (B108866) and ascorbic acid levels. | [11] |

| Rabbits | GHK-Cu | Improved wound contraction, increased antioxidant enzymes, and stimulated blood vessel growth. | [2] |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in this guide. Researchers should refer to the original publications for complete, detailed protocols.

Cell Culture and Treatment with GHK-Cu

-

Cell Line: Primary Human Dermal Fibroblasts (HDFa).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

GHK-Cu Preparation: GHK-Cu is typically dissolved in sterile water to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 0.01 nM, 1 nM, 100 nM).

-

Treatment: Cells are seeded in multi-well plates and allowed to attach. The culture medium is then replaced with medium containing the specified concentrations of GHK-Cu. Control cultures receive the vehicle (e.g., sterile water) without GHK-Cu. The cells are incubated for a specified period (e.g., 24, 48, or 96 hours) before analysis.[5]

Quantification of Collagen and Elastin Production

-

Method: Colorimetric assay kits (e.g., Sircol™ for collagen, Fastin™ for elastin).

-

Procedure:

-

After the treatment period, the cell culture supernatant is collected.

-

The assay is performed according to the manufacturer's instructions, which typically involves the binding of a specific dye to the protein of interest.

-

The amount of bound dye is then quantified spectrophotometrically by measuring the absorbance at a specific wavelength.

-

The concentration of collagen or elastin is determined by comparing the absorbance to a standard curve generated with known concentrations of the protein.

-

Gene Expression Analysis by RT-qPCR

-

Objective: To measure the mRNA levels of target genes (e.g., MMP-1, MMP-2, TIMP-1, TIMP-2).

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a commercially available RNA extraction kit.

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Polymerase Chain Reaction (qPCR): The cDNA is then used as a template for qPCR with gene-specific primers for the target genes and a housekeeping gene (for normalization). The reaction is performed in a real-time PCR system, which monitors the amplification of the DNA in real-time using a fluorescent dye.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares the treated samples to the control samples.[5][12]

-

Applications and Future Directions

The extensive body of research on GHK-Cu highlights its significant potential in various therapeutic and cosmetic applications.

-

Dermatology and Cosmetics: GHK-Cu is already utilized in anti-aging skincare products to improve skin firmness, reduce wrinkles, and enhance overall skin appearance.[2]

-

Wound Healing: Its ability to accelerate wound closure and promote tissue regeneration makes it a promising candidate for the treatment of chronic wounds, such as diabetic ulcers and ischemic wounds.[1][2]

-

Hair Growth: Studies have shown that GHK-Cu can stimulate hair growth and increase hair follicle size, suggesting its potential as a treatment for alopecia.[2][13][14][15]

-

Regenerative Medicine: The broad-spectrum regenerative and protective actions of GHK-Cu, including its effects on stem cells, open up possibilities for its use in various regenerative medicine applications.[1]

Future research should focus on further elucidating the precise molecular mechanisms of GHK-Cu, including the identification of its specific cell surface receptors. Additionally, more extensive and well-controlled clinical trials are needed to fully establish its efficacy and safety for various therapeutic applications. The development of novel delivery systems to enhance its bioavailability and targeted delivery will also be a crucial area of investigation.

Conclusion

GHK-Cu is a potent, naturally occurring peptide with a remarkable array of biological activities that are central to tissue remodeling and regeneration. Its ability to stimulate ECM synthesis, modulate MMPs, promote cell proliferation and migration, and exert antioxidant and anti-inflammatory effects, all underpinned by its capacity to regulate gene expression, makes it a highly promising agent for therapeutic and cosmetic applications. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the regenerative potential of GHK-Cu.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. swolverine.com [swolverine.com]

- 7. researchgate.net [researchgate.net]

- 8. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 9. peptideslabuk.com [peptideslabuk.com]

- 10. peptideslabuk.com [peptideslabuk.com]

- 11. marciorubin.com.br [marciorubin.com.br]

- 12. mdpi.com [mdpi.com]

- 13. ipharmapharmacy.com [ipharmapharmacy.com]

- 14. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 15. amazing-meds.com [amazing-meds.com]

Methodological & Application

Reconstitution and dosing protocols for GHK-Cu injections

Application Notes and Protocols for GHK-Cu Injections

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide first identified in human plasma. Its concentration in the body declines significantly with age.[1][2] The GHK-Cu complex has garnered substantial interest in research due to its role in tissue remodeling, wound healing, and regenerative processes.[1][3] It has been shown to stimulate the synthesis of collagen, elastin (B1584352), and glycosaminoglycans, supporting the function of dermal fibroblasts.[4] Furthermore, GHK-Cu modulates the expression of over 4,000 human genes, often restoring a more youthful pattern of gene expression.[1][5] These application notes provide detailed protocols for the reconstitution and dosing of GHK-Cu for in vitro and in vivo research applications, along with summaries of relevant quantitative data and descriptions of key signaling pathways.

Reconstitution and Storage Protocols

Proper reconstitution and storage are critical to maintain the stability and bioactivity of GHK-Cu.

1.1. Reconstitution Protocol:

Lyophilized GHK-Cu should be reconstituted with a sterile diluent. Bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol) is commonly used for this purpose to inhibit microbial growth.

Table 1: GHK-Cu Reconstitution Volumes

| Vial Size (mg) | Volume of Bacteriostatic Water to Add | Final Concentration (mg/mL) |

| 50 | 1.5 mL | 33.3 mg/mL |

| 50 | 2.0 mL | 25.0 mg/mL |

| 50 | 3.0 mL | 16.7 mg/mL |

| 100 | 3.0 mL | 33.3 mg/mL |

Methodology:

-

Allow the lyophilized GHK-Cu vial to reach room temperature.

-

Using a sterile syringe, draw up the desired volume of bacteriostatic water.

-

Slowly inject the bacteriostatic water into the vial, aiming the stream against the glass wall to minimize foaming.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

-

The reconstituted solution should be a clear, blue liquid.

1.2. Storage of GHK-Cu:

Table 2: Storage Conditions for GHK-Cu

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C | Up to 2 years | Protect from light and moisture. |

| Reconstituted Solution | 2°C to 8°C (Refrigerator) | Up to 6 weeks | Protect from light. Do not freeze. |

Dosing Protocols for Injections (Preclinical Research)

Dosing for preclinical studies can vary based on the research model and objectives. The following are common dosing strategies for subcutaneous injections in animal models.

Table 3: Common Dosing Protocols for GHK-Cu Injections

| Protocol | Dosage | Frequency | Cycle Length |

| Standard | 1-2 mg | Daily, 5 days/week | 4-6 weeks, followed by a 4-6 week washout period. |

| Alternative | 2 mg | 3 times per week | 8-12 weeks |

| Systemic Healing | 0.5 mcg/kg | Intramuscular injection | As needed for the study |

Note: Injection sites should be rotated to prevent localized irritation. Common subcutaneous injection sites in animal models include the abdomen, thighs, or upper back.

Experimental Protocols and Quantitative Data

3.1. In Vitro Studies with Human Dermal Fibroblasts:

GHK-Cu has been shown to modulate the expression of extracellular matrix components in human dermal fibroblasts.

Table 4: Effects of GHK-Cu on Collagen and Elastin Production

| Concentration of GHK-Cu | Time Point | Change in Collagen Production | Change in Elastin Production |

| 0.01 nM, 1 nM, 100 nM | 96 hours | Significant increase (inverse dose-dependent response) | ~30% increase at all concentrations |

Data from a study on human adult dermal fibroblasts (HDFa).[6]

Experimental Protocol: Collagen and Elastin Production Assay

-

Culture human adult dermal fibroblasts (HDFa) in appropriate cell culture medium.

-

Incubate the cells with GHK-Cu at concentrations of 0.01 nM, 1 nM, and 100 nM.

-

At 48 and 96 hours, collect the cell culture supernatant.

-

Measure the amount of collagen and elastin in the supernatant using colorimetric assay kits.

-

Correlate the production of collagen and elastin with gene expression data for MMPs and TIMPs.

3.2. In Vivo Wound Healing Studies:

GHK-Cu has demonstrated efficacy in accelerating wound healing in animal models.

Table 5: Quantitative Data from In Vivo Wound Healing Studies

| Animal Model | Treatment | Outcome |

| Rats (Full-thickness skin wounds) | GHK-Cu treatment | 30-50% increase in wound bed capillary density; 25-40% reduction in time to complete re-epithelialization.[7] |

| Rats (Burn wound model) | Polymer with encapsulated GHK-Cu | 84.61% wound healing by day 15, with hair growth observed.[8] |

Experimental Protocol: Excision Burn Wound Model

-

Anesthetize Wistar rats and shave the dorsal hair.

-

Create a standardized burn wound using a heated cylindrical stainless steel rod.

-

Divide the animals into control, untreated, polymer-only, and polymer-encapsulated GHK-Cu groups.

-

Apply the respective treatments to the wound area.

-

Measure wound contraction at regular intervals (e.g., day 8 and day 15).

-

Perform biochemical assays on tissue samples to measure levels of antioxidants like catalase and superoxide (B77818) dismutase.[8][9]

-

Conduct histopathological examinations to assess tissue regeneration.

Signaling Pathways and Mechanisms of Action

GHK-Cu exerts its effects by modulating multiple signaling pathways involved in tissue regeneration, inflammation, and antioxidant defense.

4.1. Key Signaling Pathways:

-

TGF-β Pathway: GHK-Cu can restore the activity of the TGF-β pathway, which is crucial for tissue remodeling and collagen synthesis.[1][10][11]

-

MAPK Pathways (ERK1/2, p38, JNK): It influences these pathways to regulate cell proliferation and inflammatory responses.[7]

-

Modulation of MMPs and TIMPs: GHK-Cu helps balance the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which is essential for proper tissue remodeling and preventing excessive scarring.[1][12][13]

-

Antioxidant Pathways: GHK-Cu can increase the levels of antioxidant enzymes, protecting cells from oxidative damage.[1]

4.2. Visualizations of Pathways and Workflows:

Caption: GHK-Cu Cellular Signaling Pathways.

Caption: In Vitro Experimental Workflow.

Disclaimer: The information provided in these application notes is intended for research purposes only. It is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ipharmapharmacy.com [ipharmapharmacy.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. deltapeptides.com [deltapeptides.com]

- 8. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. swolverine.com [swolverine.com]

- 13. The tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ stimulates matrix metalloproteinase-2 expression by fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Purity Confirmation of GHK-Cu

For Researchers, Scientists, and Drug Development Professionals

Introduction

GHK-Cu (Copper Peptide) is a naturally occurring tripeptide-copper complex with a wide range of biological activities, including wound healing, anti-inflammatory effects, and skin regeneration.[1][2] Ensuring the purity and quality of GHK-Cu is paramount for research and drug development applications to guarantee reliable and reproducible results. These application notes provide detailed protocols for the analytical methods used to confirm the purity of GHK-Cu, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize quantitative data typically found in a Certificate of Analysis (CoA) for GHK-Cu, providing a benchmark for purity assessment.[3][4][5][6][7]

Table 1: Typical Purity and Content Specifications for GHK-Cu

| Parameter | Specification | Method |

| Purity (HPLC) | ≥ 98.0% | RP-HPLC |

| Identity (MS) | Conforms to theoretical mass | ESI-MS |

| Peptide Content | ≥ 70% | Nitrogen Analysis |

| Copper Content | 8.0% – 16.0% | Varies |

| Water Content | ≤ 8.0% | Karl Fischer Titration |

| Acetate Content | Report Only | Ion Chromatography |

Table 2: Example Batch Analysis Results for GHK-Cu

| Batch Number | Purity (HPLC) | Identity (MS) | Copper Content | Source |

| GHK-Cu-2025-002 | 99.2% | 340.3 Da (M+H)+ | Not Reported | [3] |

| 20211115 | 98.2% | Conforms | 8.0-16.0% | [4] |

| GHK50-024 | 99.1% | Not Reported | Not Reported | [5] |

| 2025051901 | 99.0% | Not Reported | 11.7% | [6] |

| PRS-20210420 | 99.16% | 401.91±1 | 10.91% | [7] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for assessing the purity of GHK-Cu. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed.

a. Protocol for RP-HPLC with UV Detection

This protocol is based on a method utilizing a BIST B column.[8]

-

Instrumentation:

-

HPLC system with a UV detector

-

BIST B column (4.6 x 50 mm, 100Å)

-

-

Reagents:

-

Acetonitrile (B52724) (MeCN), HPLC grade

-

Sulfuric Acid (H₂SO₄), analytical grade

-

Ultrapure water

-

-

Mobile Phase:

-

70% Acetonitrile

-

0.2% Sulfuric Acid in water

-

-

Procedure:

-

Sample Preparation: Dissolve GHK-Cu in the mobile phase to a final concentration of 1 mg/mL.

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main GHK-Cu peak relative to the total peak area.

-

b. Protocol for HPLC with Mass Spectrometry (MS) Detection

This protocol utilizes a Primesep 200 column with a simple mobile phase gradient.[9]

-

Instrumentation:

-

HPLC system coupled to a mass spectrometer (LC-MS)

-

Primesep 200 column (3.2 x 150 mm, 5 µm, 100 Å)

-

-

Reagents:

-

Acetonitrile (MeCN), LC-MS grade

-

Ammonium (B1175870) formate (B1220265), LC-MS grade

-

Ultrapure water

-

-

Mobile Phase:

-

A gradient of water and acetonitrile with an ammonium formate buffer.

-

-

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of GHK-Cu in the initial mobile phase composition.

-

Instrument Setup:

-

Flow Rate: 0.5 mL/min

-

Detection: ESI-MS in positive ion mode, monitoring for the protonated molecule [M+H]⁺.

-

-

Analysis: Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks. Purity is assessed by the relative area of the GHK-Cu peak in the TIC.

-

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful tool for confirming the identity of GHK-Cu by determining its molecular weight.

-

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of GHK-Cu (e.g., 10 µg/mL) in a suitable solvent such as a water/acetonitrile mixture.

-

Infusion: Infuse the sample directly into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: The theoretical molecular weight of GHK is approximately 340.8 g/mol , and the GHK-Cu complex will have a distinct isotopic pattern. The observed mass of the protonated GHK peptide, [M+H]⁺, should be approximately 341.3 Da.[10] The presence of the copper-bound species can also be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of GHK-Cu, confirming the peptide sequence and the copper binding site.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of GHK-Cu in a suitable deuterated solvent (e.g., D₂O). The concentration should be sufficient for obtaining a good signal-to-noise ratio (typically 5-10 mg/mL).

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to establish proton-proton correlations and identify the amino acid spin systems. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on through-space proximities, which can help to define the three-dimensional structure and the copper coordination sphere.

-

Analysis: The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum should be consistent with the structure of the glycyl-L-histidyl-L-lysine peptide.

-

Signaling Pathway and Experimental Workflows

GHK-Cu and the TGF-β Signaling Pathway

GHK-Cu has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in tissue regeneration and wound healing.[11][12] GHK-Cu can restore the activity of the TGF-β pathway, which may be downregulated in certain pathological conditions.[11]

Caption: GHK-Cu mediated activation of the TGF-β signaling pathway.

Experimental Workflow for GHK-Cu Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a GHK-Cu sample.

Caption: Workflow for GHK-Cu purity confirmation.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. dotgo.uk [dotgo.uk]

- 4. cdn.cmer.com [cdn.cmer.com]

- 5. uk-peptides.com [uk-peptides.com]

- 6. wolverinepeptides.co.uk [wolverinepeptides.co.uk]

- 7. lt.priusextract.com [lt.priusextract.com]

- 8. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]